molecular formula C16H23N3O4 B598249 3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1204811-26-6

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B598249
CAS No.: 1204811-26-6
M. Wt: 321.377
InChI Key: AZTQXYFVNZSXNM-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C16H23N3O4 and a molecular weight of 321.37 g/mol This compound features a pyrrolidine ring substituted with a 4-nitrobenzylamino group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Introduction of the 4-Nitrobenzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative with a nitro group at the para position.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester.

    Reduction: 3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, potentially affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with an amino group instead of a nitro group.

    3-(4-Methylbenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-(4-Nitrobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-[(4-nitrophenyl)methylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-13(11-18)17-10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTQXYFVNZSXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670764
Record name tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-26-6
Record name tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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